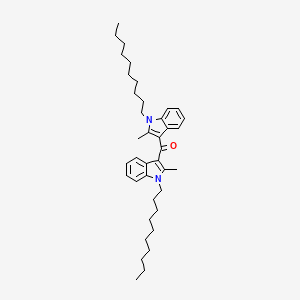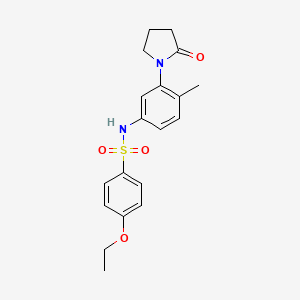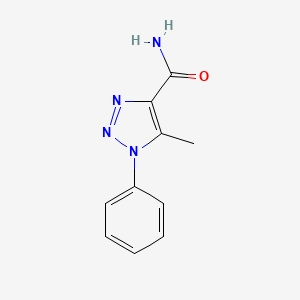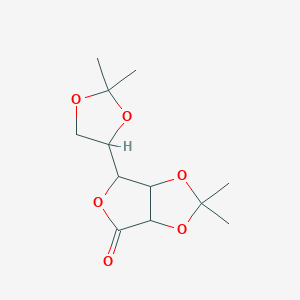![molecular formula C18H16N4O3 B2903484 (Z)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide CAS No. 2035003-42-8](/img/structure/B2903484.png)
(Z)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide” is a compound that belongs to the class of dihydropyrido[2,3-d]pyrimidines . These compounds are known for their wide range of biological activities and are considered good scaffolds for the development of biologically active compounds .
Synthesis Analysis
The synthesis of dihydropyrido[2,3-d]pyrimidine derivatives has been achieved using a simple and effective one-pot, three-component protocol . This involves the use of various aromatic/aliphatic aldehydes, 6-amino-1,3-dimethyl uracil, and acetyl acetone at 60–80°C in 2-aminoethanesulfonic acid and water as a green reaction medium . The product is obtained in good to excellent yield (90-94%) in minimum reaction time .Chemical Reactions Analysis
Dihydropyrido[2,3-d]pyrimidin-7(8H)-ones have been found to undergo an autocatalytic photochemical dehydrogenation process when irradiated at 450 or 365 nm in DMSO, in the presence of air, and at room temperature . This process leads to the synthesis of C5–C6 unsaturated systems with concomitant formation of a long-lived radical .Applications De Recherche Scientifique
Eco-compatible Organic Synthesis
The compound is used in the synthesis of dihydropyrido[2,3-d]pyrimidine derivatives using a 2-aminoethanesulfonic acid in water . This method is eco-friendly and efficient, yielding good to excellent results . The product obtained was in good to excellent yield (90-94%) in minimum reaction time .
Green Chemistry
The compound is synthesized in water, making the process environmentally friendly . The reaction medium is green, and the catalyst can be recovered and reused for four consecutive cycles without appreciable loss in catalytic activity .
Multicomponent Reactions
The compound is used in multicomponent reactions (MCRs), which are efficient tools in modern synthetic organic chemistry due to their applicability in the construction of complex organic molecules in one-step operation with high atom economy .
Anticancer Agents
The compound has been evaluated for its in vitro anticancer activity. Some derivatives of the compound showed good activity against MCF-7, HeLa, A-549, and SK-MEL-2 cancer cell lines . At the IC 50 concentration of compound 3f there were typical morphological changes such as cell wall deformation, cell detachment, cell shrinkage and a reduced number of viable cells in MCF-7 cancer cell lines in comparison to control cells .
Tyrosinase Inhibitors
Some derivatives of the compound have shown excellent inhibition of the tyrosinase enzyme . This makes them potential candidates for the treatment of hyperpigmentation disorders.
Molecular Docking
The compound and its derivatives have been used in molecular docking studies. These studies have shown effective binding modes and good agglomeration in the active site by forming various interactions with active site residues .
ADMET Predictions
The in silico ADMET properties of the synthesized compounds showed that they possess worthy oral drug-like properties . This suggests that the compound and its derivatives could be potential candidates for drug development.
Microwave-assisted Synthesis
The compound is used in microwave-assisted synthesis of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones . This method is clean, green, efficient, and provides good yield .
Orientations Futures
The dihydropyrido[2,3-d]pyrimidine scaffold offers a wide scope for the development of new biologically active compounds . Future research could focus on exploring the biological activities of various derivatives of this compound and optimizing their synthesis for potential applications in medicinal chemistry.
Propriétés
IUPAC Name |
(Z)-N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-15(9-8-13-5-2-1-3-6-13)19-11-12-22-17(24)14-7-4-10-20-16(14)21-18(22)25/h1-10H,11-12H2,(H,19,23)(H,20,21,25)/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEWFLAEYDNOHG-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2903401.png)


![4(3H)-Quinazolinone, 2-[(dimethylamino)methyl]-](/img/structure/B2903409.png)




![4-(1H-benzo[d]imidazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2903414.png)
![2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2903416.png)



![2-Ethyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2903424.png)